molecular formula C12H18ClNO2 B6218567 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride CAS No. 2742653-64-9

2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B6218567
CAS No.: 2742653-64-9
M. Wt: 243.7
InChI Key:
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride typically involves multiple steps:

    Formation of the Benzodioxin Ring: The initial step involves the formation of the benzodioxin ring. This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Introduction of the Amine Group: The next step involves the introduction of the amine group. This can be done by reacting the benzodioxin derivative with a suitable amine precursor under reductive amination conditions.

    Methylation: The final step involves the methylation of the amine group to introduce the 2-methylpropan-1-amine moiety. This can be achieved using methyl iodide or similar methylating agents.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the amine group to a primary amine or even to an alkane under strong reducing conditions.

    Substitution: The benzodioxin ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-rich nature of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are typical.

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Primary amines or alkanes.

    Substitution: Nitrated or halogenated benzodioxin derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable building block in organic synthesis.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The benzodioxin moiety is known to interact with biological targets, making it a candidate for drug development.

Medicine

Medicinally, compounds containing the benzodioxin structure have been investigated for their potential therapeutic effects, including antibacterial, antifungal, and anticancer activities. The amine group in this compound could be modified to enhance its pharmacological properties.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or resins, due to its stable benzodioxin core.

Mechanism of Action

The mechanism of action of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride would depend on its specific application. In a biological context, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The benzodioxin ring can interact with hydrophobic pockets in proteins, while the amine group can form hydrogen bonds or ionic interactions with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanamine: Similar structure but with an ethylamine group instead of a methylpropan-1-amine group.

    2-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-1-amine: Similar structure but without the methyl substitution on the amine group.

Uniqueness

The presence of the 2-methylpropan-1-amine group in 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methylpropan-1-amine hydrochloride provides unique steric and electronic properties that can influence its reactivity and interaction with biological targets. This makes it distinct from other benzodioxin derivatives and potentially more effective in certain applications.

Properties

CAS No.

2742653-64-9

Molecular Formula

C12H18ClNO2

Molecular Weight

243.7

Purity

95

Origin of Product

United States

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